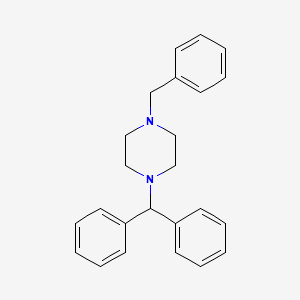![molecular formula C24H29N3O2 B6105745 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105745.png)
2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as ISO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act on multiple targets in the body. This compound has been found to interact with dopamine and serotonin receptors in the brain, which may contribute to its neuroprotective effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound has been found to activate potassium channels in smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase levels of dopamine and serotonin, which may contribute to its neuroprotective effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound has been found to cause vasodilation, which may lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic properties in various fields of research. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol. In neuroscience, further research is needed to fully understand its neuroprotective effects and potential in treating neurodegenerative diseases. In cancer research, further studies are needed to determine its efficacy as a chemotherapeutic agent and its potential for combination therapy. In cardiovascular disease research, further studies are needed to determine its potential in treating hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(3-methoxybenzyl)-4-(2-chloroethyl)piperazine with 5-isoquinolinylmethylamine in the presence of sodium hydride and ethanol. The resulting product is then reduced with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, this compound has been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease research, this compound has been found to have vasodilatory effects and may have potential in treating hypertension.
Propriétés
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-23-7-2-4-19(14-23)16-27-12-11-26(18-22(27)9-13-28)17-21-6-3-5-20-15-25-10-8-24(20)21/h2-8,10,14-15,22,28H,9,11-13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHWCVJMSCDXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6105695.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![6-(3-fluorophenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6105717.png)
![N-benzyl-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B6105726.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B6105764.png)
![1-tert-butyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105766.png)
![4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6105775.png)